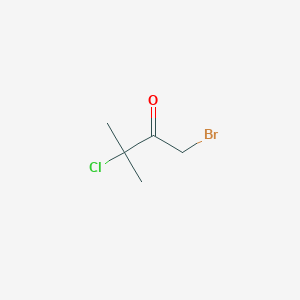
2-((4-Chlorobenzyl)sulfanyl)-4-((4-methoxyphenyl)sulfanyl)-5-pyrimidinyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((4-Chlorobenzyl)sulfanyl)-4-((4-methoxyphenyl)sulfanyl)-5-pyrimidinyl methyl ether" is a chemically synthesized molecule that appears to be closely related to a class of compounds that have been studied for their potential chemotherapeutic properties. These compounds typically contain a pyrimidine ring substituted with various sulfanyl groups and other functional groups that may contribute to their biological activity.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a highly regioselective synthesis method for 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones has been developed, which involves cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions . Although the specific synthesis of the compound is not detailed, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using spectroscopic techniques such as FT-IR and FT-Raman, along with density functional theory (DFT) calculations to optimize the structure and predict vibrational wave numbers . The geometrical parameters obtained from DFT are consistent with X-ray diffraction (XRD) results, indicating the reliability of the computational methods in determining the structure of such compounds.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from molecular electrostatic potential (MEP) maps, which show regions of negative and positive potential indicative of sites for electrophilic and nucleophilic attack, respectively . For example, the negative charge is often localized over functional groups such as CN, indicating potential sites for electrophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their nonlinear optical behavior and charge delocalization, have been analyzed using various computational methods, including NBO analysis and HOMO-LUMO studies . These studies provide insights into the stability of the molecules and their potential electronic properties, which could be relevant for their function as chemotherapeutic agents.
Scientific Research Applications
Novel Synthesis and Pharmaceutical Applications
- Synthesis of Omeprazole and Proton Pump Inhibitors : One study focused on novel synthesis methods for omeprazole, a proton pump inhibitor, highlighting the development of pharmaceutical impurities during the synthesis process. Although not directly mentioning the specific compound, this research is relevant for understanding the synthesis of complex molecules with potential pharmaceutical applications (S. Saini et al., 2019).
Environmental and Material Science Applications
MTBE Synthesis and Catalysis : Another study reviewed the synthesis of methyl tert-butyl ether (MTBE) using heteropoly acids as catalysts. This research is pertinent for its exploration of catalytic processes, potentially applicable to synthesizing related compounds (A. Bielański et al., 2003).
Polymer Membranes for Fuel Purification : Research on the efficiency of various polymer membranes for separating methanol/MTBE mixtures via pervaporation highlights advances in material science that could be relevant for processes involving similar compounds (A. Pulyalina et al., 2020).
Advanced Analytical Techniques and Environmental Concerns
- Analysis of Environmental Pollutants : A review focused on the analysis of emerging fluoroalkylether substances in the environment, offering insights into the detection and impact of complex ether compounds, which could relate to the environmental behavior and analysis of the specified chemical (G. Munoz et al., 2019).
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-methoxy-4-(4-methoxyphenyl)sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S2/c1-23-15-7-9-16(10-8-15)26-18-17(24-2)11-21-19(22-18)25-12-13-3-5-14(20)6-4-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAGFZVNMMPXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC(=NC=C2OC)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorobenzyl)sulfanyl)-4-((4-methoxyphenyl)sulfanyl)-5-pyrimidinyl methyl ether | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

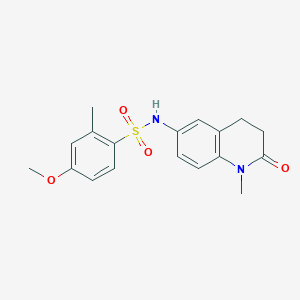
![2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2530242.png)

![2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530246.png)
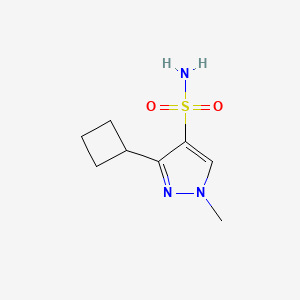
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid](/img/structure/B2530248.png)
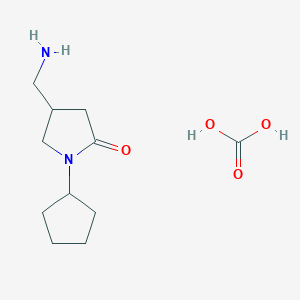

![3-benzyl-5-methyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2530255.png)
![2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2530258.png)
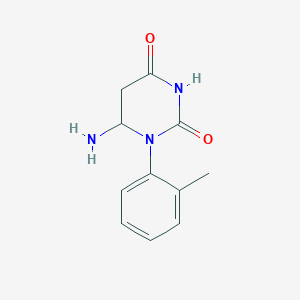
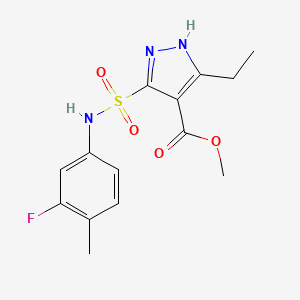
![4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2530261.png)
